molecular formula C19H16N2O3 B278567 N-[4-(benzoylamino)-2-methylphenyl]-2-furamide

N-[4-(benzoylamino)-2-methylphenyl]-2-furamide

Cat. No. B278567
M. Wt: 320.3 g/mol
InChI Key: JJWOCACOZNQDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzoylamino)-2-methylphenyl]-2-furamide, also known as CFI-400945, is a small molecule inhibitor that has been developed as a potential anti-cancer drug. It is a member of the class of compounds known as furamides, and it has been shown to have promising activity against a number of different types of cancer cells.

Mechanism of Action

The mechanism of action of N-[4-(benzoylamino)-2-methylphenyl]-2-furamide is not fully understood, but it is believed to involve the inhibition of a protein known as checkpoint kinase 1 (CHK1). CHK1 is an important regulator of the cell cycle, and it plays a key role in the DNA damage response. By inhibiting CHK1, N-[4-(benzoylamino)-2-methylphenyl]-2-furamide is able to disrupt the cell cycle and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-2-methylphenyl]-2-furamide has been shown to have a number of biochemical and physiological effects on cancer cells. These include the induction of DNA damage, the inhibition of cell proliferation, and the induction of apoptosis (programmed cell death). Additionally, N-[4-(benzoylamino)-2-methylphenyl]-2-furamide has been shown to be able to sensitize cancer cells to other types of chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(benzoylamino)-2-methylphenyl]-2-furamide for lab experiments is its specificity for CHK1. This makes it a valuable tool for investigating the role of CHK1 in the DNA damage response and the cell cycle. Additionally, N-[4-(benzoylamino)-2-methylphenyl]-2-furamide has been shown to be effective against a wide range of different cancer cell lines, making it a useful compound for investigating the mechanisms of cancer cell growth and survival.
One limitation of N-[4-(benzoylamino)-2-methylphenyl]-2-furamide for lab experiments is its relatively low solubility in water. This can make it difficult to work with in certain experimental settings. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are a number of potential future directions for research on N-[4-(benzoylamino)-2-methylphenyl]-2-furamide. These include:
1. Investigating the mechanisms of resistance to N-[4-(benzoylamino)-2-methylphenyl]-2-furamide in cancer cells.
2. Developing new synthetic routes to N-[4-(benzoylamino)-2-methylphenyl]-2-furamide that improve its solubility and bioavailability.
3. Investigating the potential of N-[4-(benzoylamino)-2-methylphenyl]-2-furamide in combination with other chemotherapy drugs.
4. Studying the effects of N-[4-(benzoylamino)-2-methylphenyl]-2-furamide on non-cancerous cells and tissues to better understand its safety profile.
5. Investigating the potential of N-[4-(benzoylamino)-2-methylphenyl]-2-furamide in other disease contexts, such as autoimmune disorders or viral infections.

Synthesis Methods

The synthesis of N-[4-(benzoylamino)-2-methylphenyl]-2-furamide is a multi-step process that involves the use of a number of different reagents and conditions. The starting material for the synthesis is 2-methyl-4-nitroaniline, which is reacted with benzoyl chloride to form the benzoylamino derivative. This intermediate is then reacted with furfurylamine to form the final product, N-[4-(benzoylamino)-2-methylphenyl]-2-furamide.

Scientific Research Applications

N-[4-(benzoylamino)-2-methylphenyl]-2-furamide has been the subject of a number of scientific studies, which have investigated its potential as an anti-cancer agent. These studies have shown that the compound is able to inhibit the growth of a variety of different cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[4-(benzoylamino)-2-methylphenyl]-2-furamide has been shown to be effective against cancer cells that are resistant to other types of chemotherapy.

properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-(4-benzamido-2-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H16N2O3/c1-13-12-15(20-18(22)14-6-3-2-4-7-14)9-10-16(13)21-19(23)17-8-5-11-24-17/h2-12H,1H3,(H,20,22)(H,21,23)

InChI Key

JJWOCACOZNQDEN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.